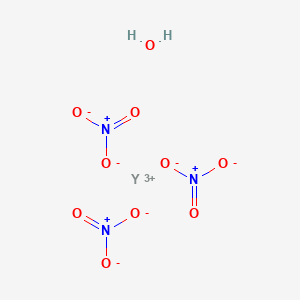

yttrium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Yttrium is a chemical element with the atomic number 39 and the symbol “Y” on the periodic table. It is a silvery-white, moderately soft, ductile metal that belongs to the group of rare-earth elements. This compound is relatively stable in air, but it begins to oxidize rapidly at temperatures above 450°C, forming this compound oxide (Y₂O₃) . It was first isolated in 1794 by Finnish chemist Johan Gadolin from a mineral found in Ytterby, Sweden .

準備方法

Synthetic Routes and Reaction Conditions

Yttrium can be synthesized through various methods, including:

Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Hydrothermal Processing: This method involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.

Precipitation Method: This compound hydroxide can be precipitated by reacting soluble this compound compounds with sodium hydroxide or ammonia.

Industrial Production Methods

Extraction from Minerals: This compound is most commonly extracted from minerals such as monazite and xenotime, which contain this compound along with other rare earth elements.

Conversion to this compound Oxide: The extracted this compound is converted to this compound oxide through processes such as roasting and leaching.

Metallic this compound Production: This compound oxide is reduced using calcium or other reducing agents to produce metallic this compound.

化学反応の分析

Types of Reactions

Oxidation: Yttrium readily oxidizes in air to form this compound oxide (Y₂O₃).

Reduction: This compound oxide can be reduced using calcium to produce metallic this compound.

Common Reagents and Conditions

Oxygen: For oxidation reactions, this compound reacts with oxygen at elevated temperatures.

Calcium: Used as a reducing agent in the production of metallic this compound from this compound oxide.

Hydrohalic Acids: This compound reacts with hydrohalic acids to form this compound halides.

Major Products Formed

This compound Oxide (Y₂O₃): Formed through oxidation.

This compound Halides (YF₃, YCl₃): Formed through reactions with halogens.

科学的研究の応用

Yttrium has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of yttrium varies depending on its application:

類似化合物との比較

Yttrium shares similarities with other rare-earth elements, such as scandium and the heavy lanthanides (terbium to lutetium). it has unique properties that make it valuable in specific applications:

特性

CAS番号 |

869062-42-0 |

|---|---|

分子式 |

Y42 |

分子量 |

3734.045 g/mol |

IUPAC名 |

yttrium |

InChI |

InChI=1S/42Y |

InChIキー |

FNOLWOJWLDSVFW-UHFFFAOYSA-N |

正規SMILES |

[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)

![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)

![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)

![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)